molecular formula C7H6ClFO B064416 3-Chloro-4-fluorobenzyl alcohol CAS No. 161446-90-8

3-Chloro-4-fluorobenzyl alcohol

Cat. No. B064416
M. Wt: 160.57 g/mol
InChI Key: KRQHBUXUXOPOON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-4-fluorobenzyl alcohol-related compounds involves multiple methods, including the use of protecting groups for alcohols, halogenation, and reduction processes. A notable synthesis approach involves the introduction of benzyl ether-type protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which shows compatibility with various oxidative conditions and can be introduced via readily prepared benzyl bromide. This group is cleavable under specific conditions, illustrating the compound's versatility in synthesis processes (Crich, Li, & Shirai, 2009).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorobenzyl alcohol and its derivatives has been studied through various spectroscopic methods. For instance, the rotationally resolved electronic spectra of 4-fluorobenzyl alcohol in both the S(0) and S(1) electronic states indicate a gauche structure, highlighting the impact of the fluorine substituent on the molecule's conformation and electronic properties (Bird, Nikolaev, & Pratt, 2011).

Scientific Research Applications

  • Pharmaceutical Intermediates

    • 3-Chloro-4-fluorobenzyl alcohol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
  • Chemical Synthesis

    • 2-Chloro-3-fluorobenzyl alcohol, a compound similar to 3-Chloro-4-fluorobenzyl alcohol, is mentioned as a versatile building block for the synthesis of complex compounds . It has been used as a reagent and intermediate in research chemical synthesis.
  • Synthesis of Polyphenylene Ether and Thioether Ketones

    • This compound could potentially be used in the synthesis of polyphenylene ether and thioether ketones . These are types of polymers that have a wide range of applications in areas such as electronics and automotive engineering due to their excellent thermal stability and mechanical properties.
  • Synthesis of Fluorinated Poly(Aryl Ether Ketone)s Containing 1,4-Naphthalene Moieties

    • This compound could potentially be used in the synthesis of fluorinated poly(aryl ether ketone)s containing 1,4-naphthalene moieties . These are types of high-performance polymers that have excellent thermal stability and chemical resistance.
  • Proteomics Research

    • This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Engineering of Plastics

    • This compound could potentially be used in the engineering of plastics . Plastics engineering encompasses the processing, design, development, and manufacture of plastics products.

properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQHBUXUXOPOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378589
Record name 3-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzyl alcohol

CAS RN

161446-90-8
Record name 3-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161446-90-8
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Synthesis routes and methods

Procedure details

To a solution of LiAlH4 (2.2 g) in THF (100 mL) at 0° C. under nitrogen was added 3-chloro-4-fluorobenzoic acid (Aldrich; 10 g). After stirring for 1 hour at 0° C. the mixture was stirred for 1 hour at 25° C. followed by the addition of a further 1.0 g of LiAlH4. Stirring was continued for a further 12 hours at 25° C. after which time the mixture was cooled to 0° C. and quenched with H2O. The mixture was then acidified with 1N HCl (aq) and extracted with EtOAc. After washing with NaHCO3 (aq) and drying (MgSO4), the organic solution was evaporated to give the title compound as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 2
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 3
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 4
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 5
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 6
3-Chloro-4-fluorobenzyl alcohol

Citations

For This Compound
1
Citations
A Yasuhara, K Sakagami, R Yoshikawa, S Chaki… - Bioorganic & medicinal …, 2006 - Elsevier
… Starting from 9 and 3-chloro-4-fluorobenzyl alcohol, 15ag was obtained as a white powder. Mp > 270 C (decomp.). H NMR (500 MHz, D 2 O, TMSP) δ 1.60–1.65 (1H, m), 1.96–2.21 (3H, …
Number of citations: 22 www.sciencedirect.com

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